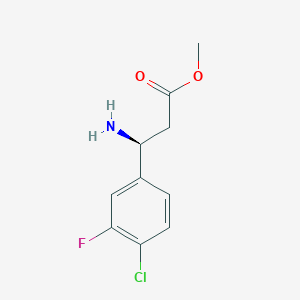
Methyl (S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, a common amino acid, and features a chloro and fluoro substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and greater efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substitutions on the phenyl ring enhance its binding affinity and specificity for these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This compound has a similar structure but differs in the position of the amino group.
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This is another stereoisomer with different spatial arrangement of atoms.
Phenylalanine derivatives: Other derivatives of phenylalanine with various substitutions on the phenyl ring.
The uniqueness of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
RBFNBHWANRSGPG-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















